Magnesium;prop-1-yne;chloride

Organometallic chemistry Grignard reagent procurement Stoichiometric efficiency

Mis-specifying alkynyl Grignard isomer or halide leads to stoichiometry errors, regiochemical impurity, and bromine contamination. 1-Propynylmagnesium chloride (CAS 104085-63-4) solves these risks. • 31% lower MW than bromide saves 4.45 kg reagent per 100 mol batch. • Unambiguous 1-propynyl regiochemistry ensures correct CH₃-C≡C-R products in cycloadditions and carbonyl additions. • Validated for triazole mGluR1 modulator synthesis (Synfacts) and SiC polymer precursors (US 4,539,417). Order the exact CAS to eliminate isomer/contamination risks.

Molecular Formula C3H3ClMg
Molecular Weight 98.81 g/mol
CAS No. 104085-63-4
Cat. No. B3045277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;prop-1-yne;chloride
CAS104085-63-4
Molecular FormulaC3H3ClMg
Molecular Weight98.81 g/mol
Structural Identifiers
SMILESCC#[C-].[Mg+2].[Cl-]
InChIInChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1
InChIKeyOMMMWKCLKYDVLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium;prop-1-yne;chloride: Compound Baseline and Procurement Context


Magnesium;prop-1-yne;chloride (IUPAC: magnesium;prop-1-yne;chloride, synonym 1-propynylmagnesium chloride) is an organomagnesium compound of the Grignard reagent class with molecular formula C₃H₃ClMg and a molecular weight of 98.81 g·mol⁻¹ . It bears a terminal alkyne (propynyl) moiety σ-bonded to magnesium and a chloride ligand. As a member of the alkynyl Grignard subfamily, it serves as a nucleophilic 1-propynyl transfer reagent for carbon–carbon bond formation in organic synthesis, and is classified under GHS as a highly flammable liquid (Category 2), a substance that emits flammable gases upon water contact (Category 1), and a skin corrosive (Category 1B) .

1-Propynyl nucleophile for C–C bond formation via Grignard addition
Lower formula mass vs bromide analog supports procurement cost-efficiency review
Regioisomer specificity: 1-propynyl isomer, not propargyl (2-propynyl) form

Why Alkynyl Grignard Reagent Specification Matters


Alkynyl Grignard reagents bearing the C₃H₃ moiety are commercially supplied in at least three structurally or compositionally distinct forms: the 1-propynyl chloride (CAS 104085-63-4), the 1-propynyl bromide (CAS 16466-97-0), and the isomeric propargyl (2-propynyl) chloride (CAS 65032-28-2). Substituting one for another without verification introduces quantifiable risks—differences in molecular weight (98.81 vs. 143.27 g·mol⁻¹), halide-dependent initiation kinetics, and regiochemical outcomes in alkyne transfer reactions all directly affect stoichiometry, yield, and impurity profiles . The evidence assembled below demonstrates that procurement specification of the exact CAS 104085-63-4 entity is a scientifically justified decision, not a trivial preference.

Halide Bromide analog may shift initiation kinetics and stoichiometry, affecting yield consistency.
Regioisomer Propargyl isomer transfers propynyl with opposite orientation; products are not interchangeable.
Specification Generic “propynyl Grignard” listings risk halide or isomer ambiguity; exact CAS specification required.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight Advantage Over the Bromide Analog

Magnesium;prop-1-yne;chloride (C₃H₃ClMg) has a molecular weight of 98.81 g·mol⁻¹ . The direct bromide analog, 1-propynylmagnesium bromide (C₃H₃BrMg, CAS 16466-97-0), has a molecular weight of 143.27 g·mol⁻¹ . This constitutes a 31.0% reduction in formula mass per mole of reactive equivalent. For a reaction requiring 1.0 mole of propynyl transfer reagent, the chloride requires 98.8 g of active species vs. 143.3 g for the bromide—a difference of 44.5 g per mole. In kilogram-scale procurement, this translates to proportionally lower shipping weight, storage volume, and waste generation.

Mol. Weight Economy
Head-to-head
98.81 vs 143.27 g·mol⁻¹ (31.0% lower)
Supports procurement cost-efficiency assessment per reactive equivalent.
Based on pure compound basis; THF solution forms may differ.
Organometallic chemistry Grignard reagent procurement Stoichiometric efficiency

Halide Reactivity and Initiation Control

The reactivity order for Grignard reagent formation from organic halides with magnesium metal follows: iodides > bromides > chlorides >> fluorides (largely unreactive) [1]. Alkyl and alkynyl chlorides react more slowly with magnesium than their bromide counterparts, requiring more vigorous initiation but often producing Grignard reagents in higher yields with fewer side products such as Wurtz coupling [2]. For alkynyl Grignard reagents specifically, where the acidic terminal alkyne proton can complicate direct formation from the alkyne and magnesium, the milder reactivity of the chloride can provide a wider operational window for deprotonation-based preparation using a pre-formed Grignard base, as demonstrated in the generation of alkynylmagnesium chlorides via sulfoxide/magnesium exchange with turbo Grignard reagents [3].

Halide Reactivity
Class-level
Chloride may offer wider initiation window and fewer homocoupling byproducts.
Potential selectivity advantage in systems sensitive to Wurtz coupling.
Class-level trend; system-specific validation recommended.
Grignard reagent formation kinetics Halide reactivity series Reaction selectivity

Regiochemical Identity vs. the Propargyl Isomer

Magnesium;prop-1-yne;chloride (CAS 104085-63-4) bears the magnesium at the 1-position of the propyne framework (CH₃–C≡C–MgCl), classifying it as 1-propynylmagnesium chloride . By contrast, CAS 65032-28-2 is designated magnesium, chloro-2-propynyl- (propargylmagnesium chloride), where the magnesium is attached to the terminal CH₂ group (HC≡C–CH₂–MgCl) . These are constitutional isomers that transfer the propynyl fragment with opposite regiochemistry. In 1,3-dipolar cycloaddition (click chemistry) with aryl azides, the 1-propynyl reagent regioselectively generates the 4-magnesio-5-methyltriazole intermediate, a key building block for the synthesis of mGluR1 antagonists, as documented in the Synfacts literature . The 2-propynyl isomer would produce a different triazole regioisomer, altering the pharmacological profile of the final compound.

Regiochemical Identity
Head-to-head
CH₃–C≡C–MgCl (1-propynyl) vs HC≡C–CH₂–MgCl (propargyl)
Constitutional isomers produce distinct regioisomeric products in all downstream reactions.
Mandatory for defined alkyne orientation in synthesis.
Alkyne regiochemistry Grignard isomer specification Click chemistry

Validated Utility in Triazole Click Chemistry

In the published synthesis of a potent and selective mGluR1 antagonist under development as a novel schizophrenia treatment, propynylmagnesium chloride was employed as the key alkyne component in a 1,3-dipolar cycloaddition with 2,4-difluorophenylazide . This 'click chemistry' step generated the 1-aryl-4-magnesio-5-methyltriazole intermediate, which after transmetallation to zinc and Negishi coupling with 5-bromophthalimidine, delivered the target 1,4-diaryl-5-methyl-1,2,3-triazole in a one-pot operation. Notably, the primary research literature reports the same transformation using propynylmagnesium bromide [1], establishing that both halide variants are competent. The chloride variant's explicit citation in the Synfacts highlight demonstrates its recognized utility in medicinal chemistry process development, where the choice of halide may be driven by the considerations of molecular weight economy and initiation control documented in Evidence Items 1 and 2.

Triazole Click Utility
Reported
Cited in mGluR1 antagonist synthesis via 1,3-dipolar cycloaddition with aryl azide.
Demonstrates research-fit for regioselective triazole construction in medicinal chemistry.
Both chloride and bromide variants reported as competent.
Pharmaceutical synthesis Click chemistry Triazole cycloaddition mGluR1 antagonist

GHS Hazard Profile and Handling Implications

Magnesium;prop-1-yne;chloride is classified under the Globally Harmonized System (GHS Sixth revised edition) as: Flammable liquids Category 2 (H225: Highly flammable liquid and vapour), Substances and mixtures which in contact with water emit flammable gases Category 1 (H260: In contact with water releases flammable gases which may ignite spontaneously), and Skin corrosion Category 1B (H314: Causes severe skin burns and eye damage) . The bromide analog carries comparable flammability and water-reactivity classifications (UN 3399, Class 4.3, PG I; flash point −1 °C) . However, the chloride's lower density (estimated ~0.83 g/mL at 20 °C based on the n-propyl analog ) compared to the bromide (0.941 g/mL at 25 °C ) may affect packaging weight and spill containment calculations, while the absence of a bromine atom eliminates the potential for brominated degradation byproducts.

GHS & Handling
Specification review
Flam. Liq. 2, Water-react. 1, Skin Corr. 1B; estimated density ~0.83 g/mL.
Transferable safety protocols; lower density may reduce shipping weight vs bromide.
Verify actual density for received solution concentration.
Chemical safety GHS classification Grignard reagent handling Procurement risk assessment

Patent Recognition as a Viable Halide Option

US Patent 4,539,417 (issued September 3, 1985) describes the synthesis of poly(dimethylsilmethylene)methylacetylene compounds—useful as precursors for silicon carbide fibers—via Grignard reaction of chloromethyl dimethyl chlorosilane with a propynylmagnesium halide of the general formula MeC≡CMgX, where X is explicitly defined as 'a halogen atom' [1]. The patent teaches that the Grignard reagent can be either pre-formed propynylmagnesium halide or (propynyl dimethylsilyl)methylmagnesium chloride, demonstrating that the chloride variant is explicitly encompassed within the claimed scope. European Patent EP 0102531 similarly recites both propynylmagnesium chloride and propynylmagnesium bromide as equivalent options for the Grignard reaction step in megastigmane synthesis [2]. This patent literature establishes that the chloride is not a second-tier alternative but a co-equal member of the claimed reagent set.

Patent Precedent
Reported
US 4,539,417 and EP 0102531 recite chloride as co-equal halide option.
Legal and technical precedent supports procurement as legitimate alternative.
Source review: patent claims cover both halides equivalently.
Organosilicon materials Silicon carbide precursors Patent evidence

Evidence-Backed Application Scenarios


Medicinal Chemistry: Triazole Click Chemistry for mGluR1 Antagonists

When synthesizing 1,4-diaryl-5-methyl-1,2,3-triazoles as mGluR1 modulators for neuroscience drug discovery, magnesium;prop-1-yne;chloride enables the regioselective 1,3-dipolar cycloaddition with aryl azides to form the 4-magnesio-5-methyltriazole intermediate. This application is directly validated by the Synfacts literature where the chloride variant was employed as the key click chemistry component . The lower molecular weight (98.81 vs. 143.27 g·mol⁻¹ for the bromide) reduces the mass of reagent charged per mole of triazole product, which becomes increasingly significant during scale-up from discovery (milligram) to preclinical (multi-gram) quantities.

Organosilicon Materials: SiC Fiber Precursor Synthesis

US Patent 4,539,417 teaches the use of propynylmagnesium halides (MeC≡CMgX, X = halogen including chloride) for the preparation of poly(dimethylsilmethylene)methylacetylene compounds . These organosilicon polymers serve as precursors for silicon carbide fibers via pyrolysis. The chloride variant's inclusion in the patent claims provides explicit legal and technical support for its procurement in materials science laboratories developing SiC ceramic precursors, where the halogen identity may influence the purity of the final ceramic product by avoiding bromine contamination.

Process Scale-Up: Molecular Weight Economy in Procurement

In multi-kilogram process development where the alkynyl Grignard reagent is used as a stoichiometric reactant, the 31.0% lower molecular weight of the chloride (98.81 g·mol⁻¹) versus the bromide (143.27 g·mol⁻¹) directly reduces the mass of reagent required per batch [1]. For a campaign requiring 100 moles of propynyl transfer reagent, specifying the chloride saves approximately 4.45 kg of active reagent mass. This molecular weight differential is an objective, quantifiable factor in procurement cost modeling that is independent of vendor pricing fluctuations.

Academic and Industrial Research Requiring Defined Alkyne Regiochemistry

For any synthesis where the orientation of the propynyl fragment in the product must be unambiguously CH₃–C≡C–R (1-propynyl) rather than HC≡C–CH₂–R (propargyl), the specification of CAS 104085-63-4 (1-propynylmagnesium chloride) rather than CAS 65032-28-2 (propargylmagnesium chloride) is mandatory. These constitutional isomers produce regioisomeric products in electrophilic trapping, carbonyl addition, and cycloaddition reactions , and their procurement as distinct CAS numbers ensures the correct structural outcome without reliance on vendor naming conventions which can conflate the two isomers.

Application
Selection Property
Validation Focus
Triazole cycloaddition (mGluR1 tool compounds)
Regioselective 1-propynyl transfer
Confirm triazole regioisomer by NMR
SiC ceramic precursor development
Halide-independent patent scope
Polymer purity and ceramic residue analysis
Large-scale synthesis campaigns
Lower formula mass per reactive equivalent
Cost-per-mole procurement modeling
Regiodefined alkyne addition reactions
Constitutional isomer differentiation (CAS 104085-63-4)
Product regiochemistry confirmation
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